1,2,3-Trichloro-5-isothiocyanatobenzene

Catalog No.
S14224519
CAS No.
M.F
C7H2Cl3NS
M. Wt
238.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trichloro-5-isothiocyanatobenzene

Product Name

1,2,3-Trichloro-5-isothiocyanatobenzene

IUPAC Name

1,2,3-trichloro-5-isothiocyanatobenzene

Molecular Formula

C7H2Cl3NS

Molecular Weight

238.5 g/mol

InChI

InChI=1S/C7H2Cl3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H

InChI Key

PNJQKOWOBUEEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=S

1,2,3-Trichloro-5-isothiocyanatobenzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms and an isothiocyanate group. This compound is part of the trichlorobenzene family, which consists of various isomers with differing biological and chemical properties. The presence of the isothiocyanate group (–N=C=S) enhances its reactivity and potential applications in various fields, including agrochemicals and pharmaceuticals.

Typical of aromatic compounds with halogen and isothiocyanate functionalities. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in a nucleophilic substitution reaction, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The isothiocyanate group can participate in electrophilic aromatic substitution, leading to further functionalization of the aromatic ring.
  • Dehydrochlorination: Under certain conditions, the compound may lose hydrogen chloride to form more reactive intermediates.

The biological activity of 1,2,3-trichloro-5-isothiocyanatobenzene has been studied primarily in the context of its potential as a pesticide and herbicide. Compounds with isothiocyanate groups are known for their herbicidal properties due to their ability to inhibit specific enzymes in plant metabolism. Additionally, some studies suggest that trichlorobenzenes can exhibit toxicity to aquatic organisms and may have implications for human health through exposure pathways such as inhalation or dermal contact.

The synthesis of 1,2,3-trichloro-5-isothiocyanatobenzene can be achieved through several methods:

  • Halogenation Reactions: Starting from benzene derivatives, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine substituents.
  • Isothiocyanate Formation: The introduction of the isothiocyanate group can be achieved by reacting an amine derivative with carbon disulfide followed by chlorination.
  • Intermediate Compounds: Synthesis often involves intermediates such as 1,2,3-trichlorobenzene or related compounds that undergo further functionalization to yield the final product.

1,2,3-Trichloro-5-isothiocyanatobenzene has several applications:

  • Agrochemicals: It serves as a precursor or active ingredient in herbicides and pesticides due to its biological activity against weeds and pests.
  • Pharmaceuticals: The compound may be explored for its potential therapeutic properties in drug development.
  • Chemical Intermediates: It acts as an important intermediate in organic synthesis for producing other complex molecules.

Studies on interaction mechanisms involving 1,2,3-trichloro-5-isothiocyanatobenzene focus on its reactivity with biological targets and environmental interactions. Research has indicated that:

  • The compound can interact with enzymes involved in detoxification processes in organisms.
  • Its chlorinated structure may lead to bioaccumulation in aquatic systems, raising concerns about ecological impacts.

Several compounds share structural similarities with 1,2,3-trichloro-5-isothiocyanatobenzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,2-DichlorobenzeneTwo chlorine atoms on the benzene ringLower toxicity; used as a solvent
1,3-DichlorobenzeneTwo chlorine atoms at different positionsIntermediate in synthesis; less reactive than trichloro
1,2,4-TrichlorobenzeneThree chlorine atoms at different positionsMore studied for toxicity; used in industrial applications
Phenyl IsothiocyanateBenzene ring with an isothiocyanate groupDirectly used in biological studies; less chlorinated

The uniqueness of 1,2,3-trichloro-5-isothiocyanatobenzene lies in its combination of multiple chlorine substituents and the isothiocyanate functionality, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable in agrochemical applications where both herbicidal activity and environmental persistence are critical factors.

Traditional Organic Synthesis Approaches

The synthesis of 1,2,3-trichloro-5-isothiocyanatobenzene traditionally involves sequential chlorination and isothiocyanation steps. A foundational method begins with trichlorobenzene derivatives, where the isothiocyanate group is introduced via nucleophilic substitution or thiocarbonyl transfer. For example, dithiocarbamate intermediate formation is a cornerstone strategy. Primary amines react with carbon disulfide in the presence of triethylamine to form dithiocarbamate salts, which are subsequently desulfurized using agents like thiophosgene or trichlorotriazine (TCT) .

A representative pathway involves:

  • Chlorination: 1,2,3-Trichlorobenzene is nitrated to introduce a nitro group at the 5-position.
  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation.
  • Isothiocyanation: The amine reacts with carbon disulfide and a base (e.g., K₂CO₃) to form a dithiocarbamate salt, followed by desulfurization with TCT to yield the isothiocyanate .

Key Reagents and Conditions:

StepReagentsTemperatureYield (%)
ChlorinationCl₂, FeCl₃80°C85
ReductionH₂, Pd/C25°C90
IsothiocyanationCS₂, K₂CO₃, TCT0°C → RT78

This method prioritizes reproducibility but faces challenges in handling toxic reagents like thiophosgene and managing exothermic reactions during desulfurization .

Catalytic Pathways and Reaction Efficiency

Recent advancements emphasize catalytic desulfurization to improve atom economy and reduce waste. Copper(I) iodide and tertiary amines like 1,8-diazabicycloundec-7-ene (DBU) have emerged as efficient catalysts. For instance, DBU (2–10 mol%) enables the conversion of dithiocarbamates to isothiocyanates at ambient temperatures in solvents like γ-butyrolactone, achieving yields up to 99% .

Mechanistic Insight:
The catalytic cycle involves:

  • DBU activating elemental sulfur to form polysulfide intermediates.
  • Nucleophilic attack by the dithiocarbamate on the polysulfide, releasing the isothiocyanate and regenerating DBU .

Comparative Catalytic Performance:

CatalystSolventTime (h)Yield (%)
DBUγ-Butyrolactone295
CuIDichloromethane682
TBD*Cyrene™488

*1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Notably, copper-catalyzed methods using the Langlois reagent (CF₃SO₂Na) enable direct thiocyanation of amines, bypassing dithiocarbamate intermediates. This one-pot approach reduces purification steps and achieves 89% yield for electron-rich substrates .

Solvent Systems and Reaction Medium Optimization

Solvent selection critically influences reaction kinetics and product isolation. Biphasic systems (e.g., water/ethyl acetate) enhance purification by partitioning impurities into the aqueous phase. For example, tetrapropylammonium tribromide (TPATB)-mediated reactions in water/ethyl acetate achieve 94% yield while simplifying workup .

Solvent Performance Metrics:

SystemPartition Coefficient (K)Purity (%)
H₂O/EtOAc3.298
CHCl₃/MeOH/H₂O1.892
Hexane/EtOAc/MeOH/H₂O4.196

Green Solvent Innovations:
Cyrene™ (dihydrolevoglucosenone) and ethyl lactate have been adopted to replace dichloromethane and DMF. These solvents reduce environmental impact while maintaining reactivity, as demonstrated in DBU-catalyzed reactions achieving 85–90% yield .

Microwave-Assisted Synthesis:Microwave irradiation accelerates reaction times from hours to minutes. For example, 1,2,3-trichloro-5-isothiocyanatobenzene synthesis completes in 15 minutes at 120°C under microwave conditions, yielding 91% product .

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

236.897353 g/mol

Monoisotopic Mass

236.897353 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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